molecular formula C19H18N2O2 B11204915 N-(3-ethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide

N-(3-ethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide

Cat. No.: B11204915
M. Wt: 306.4 g/mol
InChI Key: AZZHMNPMHVCPJV-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is an organic compound that features a complex structure combining an indole moiety with an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide typically involves multi-step organic reactions. One common method starts with the formation of the indole core, followed by functionalization to introduce the formyl group and the acetamide linkage.

    Formation of Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formylation: The formyl group can be introduced using the Vilsmeier-Haack reaction, where the indole is treated with a mixture of DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride).

    Acetamide Formation: The final step involves the acylation of the indole derivative with 3-ethylphenylamine and acetic anhydride to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group in N-(3-ethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide can undergo oxidation to form carboxylic acids.

    Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄).

    Substitution: The indole ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the indole ring.

Scientific Research Applications

Chemistry

In organic synthesis, N-(3-ethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets, which could be explored for therapeutic applications.

Industry

In material science, derivatives of this compound could be used in the development of organic semiconductors or other advanced materials due to the electronic properties of the indole ring.

Mechanism of Action

The mechanism by which N-(3-ethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The indole ring is known to engage in π-π interactions and hydrogen bonding, which could be crucial for its binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(3-ethylphenyl)-2-(3-methyl-1H-indol-1-yl)acetamide: Similar structure but with a methyl group instead of a formyl group.

    N-(3-ethylphenyl)-2-(3-nitro-1H-indol-1-yl)acetamide: Contains a nitro group instead of a formyl group.

    N-(3-ethylphenyl)-2-(3-hydroxy-1H-indol-1-yl)acetamide: Features a hydroxy group in place of the formyl group.

Uniqueness

N-(3-ethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is unique due to the presence of the formyl group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The combination of the indole ring with the formyl and acetamide groups also provides a unique set of electronic and steric properties that can be exploited in different applications.

Properties

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

N-(3-ethylphenyl)-2-(3-formylindol-1-yl)acetamide

InChI

InChI=1S/C19H18N2O2/c1-2-14-6-5-7-16(10-14)20-19(23)12-21-11-15(13-22)17-8-3-4-9-18(17)21/h3-11,13H,2,12H2,1H3,(H,20,23)

InChI Key

AZZHMNPMHVCPJV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O

solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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